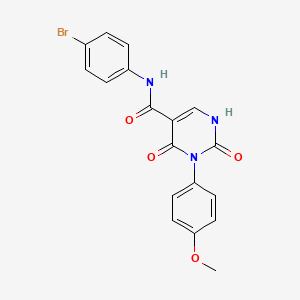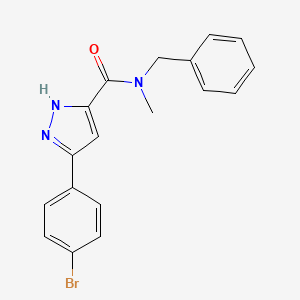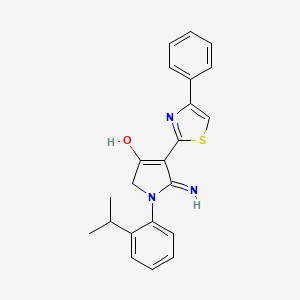![molecular formula C26H26N2O3 B11295572 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B11295572.png)
N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate is then further reacted with various reagents to form the final product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE involves the inhibition of tubulin polymerization. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . The compound interacts with tubulin in a manner similar to colchicine, a well-known tubulin inhibitor .
Comparison with Similar Compounds
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE can be compared to other indole derivatives such as:
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(4-methoxyphenyl)-N-methylacetamide
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-8-4-7-11-24(18)31-17-25(29)28(2)26(19-12-14-20(30-3)15-13-19)22-16-27-23-10-6-5-9-21(22)23/h4-16,26-27H,17H2,1-3H3 |
InChI Key |
PWPDIWPYHVXCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(C)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11295492.png)
![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11295495.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11295498.png)
![1-(3-Methylpiperidin-1-yl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11295502.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11295509.png)
![4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)butanamide](/img/structure/B11295516.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11295519.png)


![2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11295537.png)
![N-(2-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11295540.png)

![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11295547.png)
